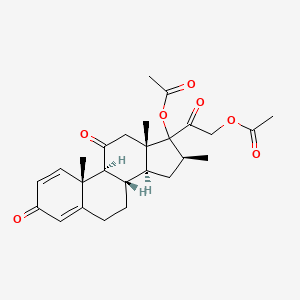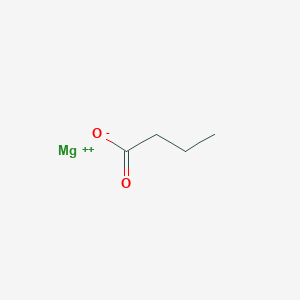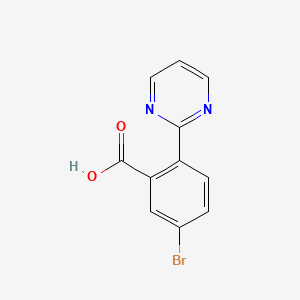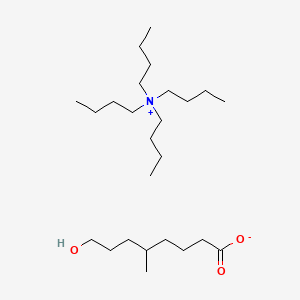
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is a derivative of docetaxel, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is an intermediate in the synthesis of docetaxel and is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves multiple steps, starting from simpler organic molecules. The process typically includes protection and deprotection steps, as well as various functional group transformations. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc), oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as acetoxy groups with hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and protecting groups like Boc. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Applications De Recherche Scientifique
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in cancer treatment, particularly as a precursor to docetaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves its conversion to docetaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to cell division and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action but different molecular structure.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is unique due to its specific structure, which allows for targeted synthesis and modification of docetaxel. Its unique functional groups and stereochemistry make it a valuable intermediate in the development of new chemotherapeutic agents.
Propriétés
Formule moléculaire |
C40H47NO14 |
|---|---|
Poids moléculaire |
765.8 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO14/c1-19-24(53-36(49)27(44)26(41)22-13-9-7-10-14-22)17-40(50)34(54-35(48)23-15-11-8-12-16-23)30-38(6,32(47)29(52-20(2)42)25(19)37(40,4)5)31(46)28(45)33-39(30,18-51-33)55-21(3)43/h7-16,24,26-31,33-34,44-46,50H,17-18,41H2,1-6H3/t24-,26-,27+,28-,29+,30-,31+,33?,34-,38-,39+,40+/m0/s1 |
Clé InChI |
ATEKNPCUJQRETC-XKQUMADUSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(COC6[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C(C3O)O)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


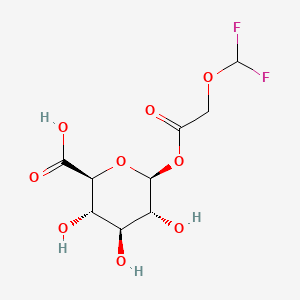
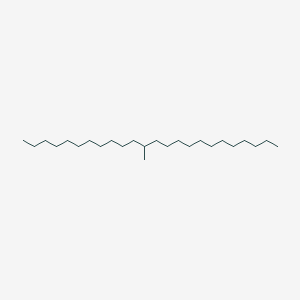

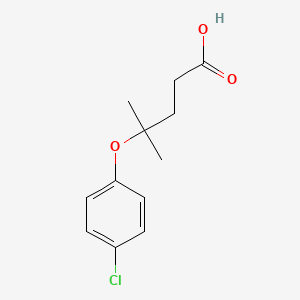
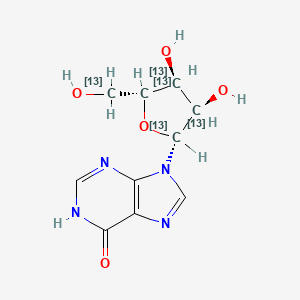
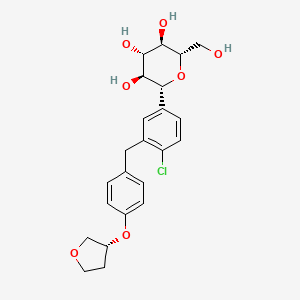
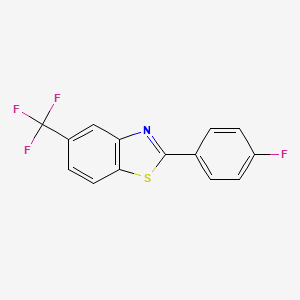
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
